molecular formula C9H4Cl6O2 B164966 Endosulfan lactone CAS No. 3868-61-9

Endosulfan lactone

Cat. No.: B164966
CAS No.: 3868-61-9
M. Wt: 356.8 g/mol
InChI Key: GIUKJJMBQBRFTN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Endosulfan lactone primarily targets the GABA-gated chloride channels and the Ca2+, Mg2+ ATPase enzymes . These enzymes play a crucial role in the transfer of nerve impulses .

Mode of Action

this compound acts as an antagonist to the GABA-gated chloride channels and inhibits the Ca2+, Mg2+ ATPase enzymes . This interaction disrupts the normal functioning of these targets, leading to changes in the nerve impulse transmission .

Biochemical Pathways

this compound is a metabolite obtained from the biological oxidation of the insecticide endosulfan by action of the microorganisms present in the soil . The most common product of its degradation is endosulfan sulfate . The degradation pathways of this compound involve the production of reactive oxygen species (ROS), which can induce DNA damage .

Pharmacokinetics

this compound and its metabolites can be determined in human serum using gas chromatography-tandem mass spectrometry (GC-MS-MS) .

Result of Action

this compound has been shown to induce DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . It also reduces fertility levels in male animals . In addition, it can cause mitochondrial dysfunction, induction of oxidative stress, and modulation of stress-responsive signal transduction pathways .

Action Environment

The degradation and action of this compound are influenced by various environmental factors such as temperature, pH, soil texture, organic matter content, moisture, and redox potential . These factors affect the stability of the compound and the growth of microorganisms that contribute to its degradation .

Safety and Hazards

Endosulfan lactone is toxic if swallowed and toxic to aquatic life with long-lasting effects . It is speculated to be detrimental to human health in areas of active exposure .

Future Directions

The extraction method of endosulfan lactone in solid substrate using acetonitrile was found to be efficient and could be used in the future to evaluate the concentration of this compound in different materials with a high content of organic matter .

Biochemical Analysis

Cellular Effects

Endosulfan lactone, as a degradation product of endosulfan, may share some of its cellular effects. Endosulfan has been shown to induce DNA damage, leading to a compromised DNA damage response . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its parent compound, endosulfan, is known to induce DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends

Temporal Effects in Laboratory Settings

Its parent compound, endosulfan, is known to have a significant degree of persistence in several environmental compartments . Whether this compound shares this property and how it affects its long-term effects on cellular function in in vitro or in vivo studies remains to be studied.

Dosage Effects in Animal Models

Studies on endosulfan have shown reproductive damage in Swiss albino mice after exposure to 3.5 mg/Kg body weight daily for a period of 7 weeks

Metabolic Pathways

Endosulfan is known to undergo biological oxidation and oxidative enzymatic processes in the soil, transforming into endosulfan sulfate and other degradation products, including this compound

Transport and Distribution

Endosulfan is known to enter the atmosphere through agricultural application and can be transported long distances in the air . Whether this compound shares these properties and how it is transported and distributed within cells and tissues remains to be studied.

Preparation Methods

Properties

IUPAC Name

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUKJJMBQBRFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052707
Record name Endosulfan lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3868-61-9
Record name Endosulfan lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3868-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Endosulfan lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endosulfan lactone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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